(R)-4,5-Bis(Boc-amino)-pentanoic acid
Description
Properties
IUPAC Name |
(4R)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVNDZHUBXGHG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of R 4,5 Bis Boc Amino Pentanoic Acid
Chiral Pool Approaches to (R)-4,5-Bis(Boc-amino)-pentanoic acid and its Precursors
The "chiral pool" refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orguh.edubaranlab.org Utilizing these readily available starting materials can significantly enhance the efficiency of a total synthesis by providing a pre-existing stereocenter. wikipedia.org
Derivatization from Naturally Occurring Chiral Starting Materials
A logical and efficient strategy for the synthesis of this compound is to start from a readily available chiral precursor that already possesses the required carbon skeleton and at least one of the necessary stereocenters. L-glutamic acid, an abundant and inexpensive amino acid, represents an ideal starting point. A plausible synthetic sequence would involve the selective transformation of the γ-carboxylic acid of glutamic acid into an amine, while retaining the stereochemistry at the α-carbon (C2). This would then be followed by the introduction of the second amino group at C4 with the desired (R) configuration.
A potential, though not explicitly documented for this exact target, synthetic route could commence with the appropriate protection of the amino and α-carboxyl groups of L-glutamic acid. The γ-carboxylic acid could then be converted to a suitable functional group for the introduction of the second nitrogen atom. For instance, a concise synthesis of (2S,4R)-4-hydroxyornithine has been described starting from diprotected L-aspartic acid, a close structural analog. nih.gov This involved an α-nitroketone formation followed by a diastereoselective reduction of the ketone and subsequent reduction of the nitro group to furnish the desired amino alcohol scaffold. nih.gov A similar strategy could be envisioned for a glutamic acid derivative.
Optimization of Stereochemical Purity in Chiral Pool Transformations
Maintaining and controlling stereochemical purity throughout a multi-step synthesis from a chiral pool starting material is paramount. Each transformation must be carefully selected and optimized to prevent racemization or epimerization of existing stereocenters and to ensure high diastereoselectivity during the creation of new ones.
In the context of synthesizing this compound from L-glutamic acid, the key stereochemistry-defining step would be the introduction of the amino group at the C4 position. This could be achieved through various methods, such as the reduction of a γ-azido or γ-nitro ketone precursor. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions. For example, the stereoselective reduction of α-diazo-β-keto esters has been achieved with high enantioselectivity using ketoreductases (KREDs), yielding the corresponding α-diazo-β-hydroxy esters. mdpi.comresearchgate.net While not a direct analog, this demonstrates the potential for enzymatic reductions to achieve high stereocontrol.
Furthermore, intramolecular reactions can be highly effective in transferring chirality. For instance, the diastereoselective synthesis of pyrroloindoline skeletons has been shown to be influenced by the stereochemistry of the starting amino acid. mdpi.com
Asymmetric Synthesis Strategies for this compound
Asymmetric synthesis provides a powerful alternative to chiral pool approaches, creating the desired stereocenters from achiral or racemic precursors through the use of chiral catalysts or auxiliaries. nih.gov
Enantioselective Catalysis in the Formation of Chiral Centers
Enantioselective catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation is a well-established and powerful tool for the synthesis of chiral compounds, including amines and amino acids. researchgate.netdicp.ac.cn This method typically involves the reduction of a prochiral unsaturated substrate, such as an enamine or a ketone, using a transition metal complex with a chiral ligand.
A plausible strategy for the synthesis of this compound via asymmetric hydrogenation would involve the preparation of a suitable unsaturated precursor. For example, a β-amino enamide or a β-amino-γ-keto ester could be synthesized from achiral starting materials. The subsequent asymmetric hydrogenation of the double bond or the ketone, respectively, would then establish the stereocenter at C4.
| Catalyst Precursor | Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)2]BF4 | QuinoxP* | β-keto-γ-acetal enamide | α-acetal-β′-amino ketone | up to 99% | acs.org |
| Pd(OAc)2 | (S)-Cy-SEGPHOS | Cyclic enesulfonamide | Chiral sultam | up to 99% | dicp.ac.cn |
| [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Trisubstituted enone | Chiral ketone | 88-99% | baranlab.org |
This table presents representative data for asymmetric hydrogenation of analogous substrates and is for illustrative purposes.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. jst.go.jp After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.
For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry at the C4 position. A potential strategy would involve the use of a chiral N-tert-butanesulfinyl imine. The diastereoselective addition of a nucleophile to such an imine can proceed with a high degree of stereocontrol.
For example, a modular synthesis of sterically constrained β-amino acid derivatives has been achieved through the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. thieme-connect.com The stereochemical outcome was controlled by the choice of metal and solvent. This methodology could potentially be adapted to a precursor of the target molecule. Another approach involves the use of pseudoephedrine as a chiral auxiliary, which has been widely used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols.
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Excess (de) | Reference |
| (S)-N-tert-butanesulfinyl imine | Allylation | Aldehyde-derived imine | Homoallylic amine | up to >98:2 | thieme-connect.com |
| Pseudoephenamine | Alkylation | Carboxylic acid amide | Alkylated amide | up to >99:1 | nih.gov |
| Chiral 1,2-diol | Alkylation | α,α-Disubstituted amino acid precursor | Optically active α-ethylated α,α-disubstituted amino acid | Not specified | jst.go.jp |
This table presents representative data for chiral auxiliary-mediated syntheses of related compounds and is for illustrative purposes.
Organocatalytic Approaches for Stereocontrol
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metal-based catalysts. For the stereocontrolled synthesis of the 4,5-diamino functionality, organocatalytic Mannich and Michael reactions are particularly relevant. acs.orgnih.gov
A plausible organocatalytic strategy to construct the core of this compound involves the asymmetric Mannich reaction. acs.org In this approach, an aldehyde bearing a protected amino group at the α-position can react with a suitable imine, catalyzed by a chiral organocatalyst like proline or a derivative thereof. For instance, the reaction of an N-protected aminoacetaldehyde with an N-Boc-protected imine derived from an appropriate three-carbon aldehyde, in the presence of a chiral catalyst, can generate the desired vicinal diamine framework with high diastereo- and enantioselectivity. acs.org The choice of catalyst (e.g., proline for syn-products or other specialized catalysts for anti-products) is critical for controlling the relative stereochemistry of the two newly formed stereocenters. acs.org
Another powerful organocatalytic method is the Michael addition. A stereoselective synthesis could be devised using a bifunctional thiourea (B124793) catalyst to promote the conjugate addition of a nucleophile to a nitro-olefin. kcl.ac.uknih.gov For example, the Michael addition of a malonate derivative to a chiral nitro-alkene, followed by reduction of the nitro group and subsequent functional group manipulations, can establish the required stereocenters. The thiourea catalyst activates both the electrophile and the nucleophile through hydrogen bonding, facilitating a highly ordered transition state that ensures excellent stereocontrol. nih.gov
| Organocatalytic Reaction | Catalyst Type | Key Transformation | Stereochemical Control | Representative Reference |
| Asymmetric Mannich Reaction | Proline or Amino Sulfonamide | Forms C-C bond and installs adjacent amino groups | High diastereo- and enantioselectivity | acs.org |
| Intramolecular Michael Addition | Bifunctional Thiourea | Cyclization to form cyclic γ-amino acids | High diastereo- and enantioselectivity | kcl.ac.uknih.gov |
| Michael addition to Nitro-olefin | Chiral Pyrrolidine Derivative | Forms C-C bond and sets up amine precursor | High diastereo- and enantioselectivity | nih.gov |
Diastereoselective Synthesis through Substrate Control
Substrate-controlled diastereoselective synthesis utilizes the existing chirality within a starting material to direct the formation of new stereocenters. A common strategy involves using readily available chiral pool starting materials, such as amino acids.
A viable route to this compound could start from L-aspartic acid or L-glutamic acid. For instance, starting from L-phenylalanine, both diastereomers of orthogonally protected β,γ-diamino acids have been synthesized. nih.gov A similar strategy could be adapted where the carboxylic acid of a protected L-glutamic acid derivative is reduced to an aldehyde. This aldehyde can then undergo a diastereoselective addition reaction, such as an aza-Henry or a Mannich-type reaction, where the existing stereocenter at C2 directs the formation of the new stereocenter at C4. Subsequent conversion of a precursor group at C5 (e.g., a nitro or azide (B81097) group) to the second amine would complete the carbon-nitrogen backbone. The inherent chirality of the glutamic acid derivative would control the stereochemical outcome at the newly formed chiral centers.
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. princeton.eduwikipedia.org This method is particularly effective for synthesizing chiral amines.
A chemoenzymatic DKR approach could be employed for the synthesis of this compound. acs.org This process would start with a racemic precursor, such as a 4-amino-5-hydroxypentanoic acid derivative. In this scenario, a lipase (B570770) enzyme (e.g., Candida antarctica lipase B) would selectively acylate one enantiomer of the amino or hydroxyl group, while a compatible metal catalyst (e.g., a ruthenium complex) simultaneously racemizes the unreacted enantiomer of the starting material. acs.orgrsc.org This allows the entire racemic mixture to be converted into a single, highly enantiopure acylated product, which can then be further processed to yield the target molecule. A similar DKR process has been successfully applied to the synthesis of vicinal diamines from racemic nitroepoxides using a chiral amine and a reducing agent. acs.org
| DKR Method | Catalyst System | Key Advantage | Potential Application | Representative Reference |
| Chemoenzymatic DKR | Lipase + Ru-catalyst | Converts 100% of racemate to one enantiomer | Resolution of a racemic 4-amino-5-hydroxypentanoic acid precursor | acs.org |
| Asymmetric Transformation | Chiral Amine + Reductant | One-pot synthesis of chiral diamines from racemic nitroepoxides | Synthesis of the 4,5-diamine core | acs.org |
Multistep Linear and Convergent Synthetic Routes to this compound
The construction of this compound can be approached through either linear or convergent synthetic strategies. A linear approach involves the sequential modification of a single starting material, while a convergent route involves synthesizing separate fragments that are later combined.
Construction of the Pentanoic Acid Backbone
The five-carbon backbone of the pentanoic acid can be constructed from various starting materials. A common approach is to start from a chiral precursor that already contains a portion of the final structure. For example, a protected derivative of (R)-glutamic acid could serve as a starting point. The C5 carboxylic acid can be homologated (chain extended by one carbon) through various methods, such as the Arndt-Eistert synthesis, to form a six-carbon chain. Subsequent oxidative cleavage would yield the desired pentanoic acid backbone with the stereocenter at C4 already established.
Alternatively, asymmetric catalytic methods can be used to build the backbone from achiral precursors. Asymmetric hydrogenation or hydrovinylation of a suitable unsaturated ester could establish the chiral center at C4. For instance, the catalytic asymmetric diamination of an appropriate diene could potentially construct the C4-C5 bond and introduce both nitrogen functionalities simultaneously. rsc.org
Introduction and Regioselective Protection of Amine Functionalities
Introducing two adjacent amine groups with correct stereochemistry and achieving regioselective protection is a critical challenge. One strategy involves the ring-opening of a chiral aziridine. Starting with a chiral epoxide, conversion to an aziridine, followed by nucleophilic ring-opening with an azide or another nitrogen source, can install the two amine precursors in a stereospecific manner. rsc.org
With both amine functionalities in place, their protection with the tert-butoxycarbonyl (Boc) group is required. The direct bis-Boc protection using excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is straightforward. However, if orthogonal protection is needed, or if the two amine groups exhibit different reactivities, a regioselective approach is necessary.
The selective mono-Boc protection of a diamine is often challenging due to the similar nucleophilicity of the two amino groups. sigmaaldrich.com A successful strategy involves the in-situ formation of a mono-hydrochloride salt of the diamine. By adding one equivalent of an acid source like trimethylsilyl (B98337) chloride (Me₃SiCl), one amine is protonated and deactivated, allowing the other to be selectively protected with (Boc)₂O. jmcs.org.mxscielo.org.mx Subsequent neutralization and a second protection step would yield the bis-Boc derivative. This method offers a practical "one-pot" procedure for achieving selective protection. scielo.org.mx
| Protection Method | Reagents | Key Feature | Outcome | Representative Reference |
| Mono-protonation Strategy | Diamine, Me₃SiCl, (Boc)₂O | In-situ deactivation of one amine group | Selective mono-Boc protection | scielo.org.mxresearchgate.net |
| Direct Bis-protection | Diamine, (Boc)₂O (excess), Base | Simple, one-step procedure | Bis-Boc protected diamine | nih.gov |
Orthogonal Protection Schemes for Sequential Derivatization
The presence of two amino groups and a carboxylic acid in this compound necessitates a sophisticated protection strategy to enable selective modification of each functional group. Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others, are paramount for such synthetic endeavors. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA). While both amino groups in the target molecule are protected as Boc carbamates, their initial introduction often involves a precursor with orthogonally protected amino functionalities.
A common strategy involves the use of a combination of protecting groups such as Boc, benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). For instance, a synthetic intermediate could feature a Boc-protected amine at the C4 position and a Cbz-protected amine at the C5 position. The Cbz group can be selectively removed by hydrogenolysis, leaving the Boc group and the carboxylic acid intact for further manipulation. Similarly, the Fmoc group, which is labile to basic conditions (e.g., piperidine), offers another layer of orthogonality.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | Stable to hydrogenolysis and mild base. |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Stable to acid and hydrogenolysis. |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Stable to acid and base. |
| 2-Nitrobenzenesulfonyl | Nosyl | Thiophenol and base | Stable to acid. |
The strategic application of these protecting groups allows for the sequential unmasking and derivatization of the amino functionalities, providing access to a wide range of complex molecules derived from the (R)-4,5-diaminopentanoic acid scaffold.
Chemical Transformations and Functional Group Manipulations of R 4,5 Bis Boc Amino Pentanoic Acid
Carboxylic Acid Derivatizations for Peptide Coupling and Ester Formation
The carboxylic acid moiety of (R)-4,5-Bis(Boc-amino)-pentanoic acid is a primary site for derivatization, enabling its incorporation into larger molecules such as peptides and the formation of various esters.
Activation Methods for Peptide Synthesis
To facilitate the formation of an amide bond with an amine, the carboxylic acid of this compound must first be activated. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of another molecule. A variety of coupling reagents are available for this purpose, each with its own mechanism and advantages. uniurb.itpeptide.compeptide.com
Commonly employed methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the initially formed O-acylisourea intermediate to generate an activated ester, which is less prone to racemization and side reactions. peptide.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly efficient coupling reagents that form active esters in situ. merckmillipore.com
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive (Typical) | Key Features |
| DCC, DIC | HOBt, HOAt | Cost-effective, widely used. By-product can be difficult to remove. |
| EDC | HOBt, HOAt | Water-soluble by-product, useful in aqueous media. |
| HBTU, TBTU | HOBt | Fast reaction rates, low racemization. |
| HATU, HCTU | HOAt, 6-Cl-HOBt | Highly efficient, especially for sterically hindered amino acids. |
| PyBOP | None required | Generates less carcinogenic by-products than BOP. |
| COMU | Oxyma Pure | High coupling efficiency, safer alternative to benzotriazole-based reagents. |
Formation of Activated Esters and Amides
The activated carboxylic acid of this compound can react with a variety of nucleophiles to form stable esters or amides. The choice of coupling partner and reaction conditions will determine the nature of the final product. For instance, reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide yields a stable NHS ester. This activated ester can be isolated and later reacted with an amine to form the desired amide bond, a common strategy in bioconjugation.
Esterification of the carboxylic acid can be achieved through several methods. Reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can yield the corresponding ester. mdpi.com Alternatively, milder conditions can be employed, such as the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This method is particularly useful when other acid-sensitive functional groups are present in the molecule.
Selective Deprotection of Boc-Amino Groups
The two Boc protecting groups on the vicinal amines of this compound offer opportunities for selective and stepwise functionalization, provided that one group can be removed in the presence of the other.
Acid-Labile Deprotection Conditions and Considerations
The tert-butyloxycarbonyl (Boc) group is known for its lability under acidic conditions. jk-sci.com Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are commonly used for the complete removal of Boc groups. jk-sci.com The deprotection mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. jk-sci.com Other acidic reagents that can be employed include hydrochloric acid (HCl) in various organic solvents like dioxane or methanol. organic-chemistry.org
Care must be taken during deprotection, as the resulting tert-butyl cation is a potent electrophile and can lead to side reactions, particularly with nucleophilic amino acid residues like tryptophan and methionine. Scavengers such as triisopropylsilane (TIS) or thioanisole are often added to the deprotection cocktail to trap these carbocations. peptide.com
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature | Fast and efficient, requires scavengers for sensitive residues. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 1-4 M HCl, room temperature | Provides the amine as a hydrochloride salt. |
| Phosphoric Acid | Aqueous | Mild and selective for Boc deprotection. | Environmentally benign. organic-chemistry.org |
| Lewis Acids (e.g., ZnBr2, TMSI) | Dichloromethane (DCM) | Milder conditions, can offer different selectivity. | Useful for substrates with other acid-labile groups. jk-sci.com |
Chemoselective Removal of Boc Groups in Poly-Protected Systems
Achieving selective deprotection of one Boc group in the presence of another in a molecule like this compound can be challenging due to the similar reactivity of the two protecting groups. However, subtle differences in the steric and electronic environment of the two amino groups might allow for a degree of selectivity under carefully controlled conditions.
One strategy for achieving mono-deprotection of diamines involves the use of one equivalent of a strong acid, such as HCl, to form the mono-hydrochloride salt. The protonated amino group is then deactivated towards reaction with di-tert-butyl dicarbonate, allowing for the selective protection of the free amine. researchgate.netsciforum.net A similar principle could be applied in reverse for selective deprotection, where carefully controlled stoichiometry of a milder acidic reagent might favor the removal of the more sterically accessible or electronically different Boc group. For instance, in systems with both primary and secondary Boc-protected amines, zinc bromide has been shown to selectively cleave the secondary N-Boc group. jk-sci.com While both amino groups in the parent compound are secondary, their local environments after derivatization of the carboxylic acid may differ sufficiently to allow for selective deprotection.
Another approach to achieve selective functionalization is through an orthogonal protection strategy, where the two amino groups are protected with groups that are labile under different conditions (e.g., one Boc group and one benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group). peptide.com
Modifications of the Alkyl Chain and Side-Chain Diversification
Modification of the pentanoic acid backbone of this compound can lead to a wide range of analogs with diverse properties.
Alkylation of the carbon backbone of amino acids can be achieved, though it often requires strong bases and careful control of reaction conditions to avoid racemization. For example, N-protected amino acids can be deprotonated at the α-carbon with a strong base like lithium diisopropylamide (LDA) and then reacted with an alkyl halide. google.comacs.org Applying such a strategy to the C2 or C3 position of the pentanoic acid chain could introduce new substituents.
Alternatively, the synthesis of analogs can be approached by starting from different precursors. For instance, the synthesis of chiral long-chain diamines and tetramines has been reported starting from natural α-amino acids, utilizing reactions like Wittig olefination to extend the carbon chain. nih.gov A similar synthetic strategy could be envisioned to produce derivatives of this compound with modified alkyl chains.
Side-chain diversification can also be achieved by first deprotecting one or both of the amino groups and then performing further chemical transformations. For example, the free amine(s) can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively alkylated with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. nih.gov These reactions would allow for the introduction of a wide array of functional groups, leading to a library of derivatives with potentially novel biological activities.
Strategies for Introducing Additional Functional Groups
The introduction of new functional groups onto the this compound framework can be achieved through several synthetic strategies, primarily targeting the carboxylic acid moiety, the protected amino groups, or the alkyl backbone.
One common approach involves the activation of the carboxylic acid group to form an active ester or an acid chloride. This activated intermediate can then readily react with a variety of nucleophiles to introduce new functionalities. For instance, coupling with amino acids or amines leads to the formation of amide bonds, extending the peptide chain or attaching pendant groups.
Functionalization can also be directed at the nitrogen atoms, although this typically requires prior deprotection of the Boc groups. Once deprotected, the primary amines can undergo a plethora of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide array of functional groups.
Direct functionalization of the alkyl backbone presents a more challenging yet powerful strategy. Methods such as C-H activation or functionalization of a pre-installed functional group can be employed. While direct C-H functionalization of linear amino acids is an emerging field, established methods on related systems, such as the lithiation of N-Boc protected cyclic amines followed by reaction with an electrophile, provide a conceptual basis for potential application. For instance, deprotonation at the C2 or C3 position with a strong base, followed by quenching with an electrophile like an alkyl halide or a carbonyl compound, could introduce new substituents. However, achieving regioselectivity and stereocontrol in such reactions on a flexible linear system requires careful optimization of reaction conditions.
A summary of potential functionalization strategies is presented in the table below.
| Functionalization Site | Strategy | Reagents/Conditions | Resulting Functional Group |
| Carboxylic Acid | Amide Coupling | EDC, HOBt, Amine | Amide |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Amino Groups (post-deprotection) | Acylation | Acyl Chloride, Base | Amide |
| Amino Groups (post-deprotection) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Alkyl Backbone (C2/C3) | α-Alkylation (conceptual) | LDA, Alkyl Halide | Alkyl substituent |
Stereocontrolled Transformations at the Alkyl Backbone
The chiral nature of this compound makes stereocontrolled transformations at its alkyl backbone a critical aspect of its synthetic utility. Such transformations allow for the precise installation of new stereocenters, leading to diastereomerically pure, complex molecules.
One key strategy involves the diastereoselective alkylation of an enolate derived from the parent molecule. By converting the carboxylic acid to an ester and then treating it with a strong, sterically hindered base like lithium diisopropylamide (LDA), an enolate can be generated at the C2 position. The subsequent reaction of this enolate with an electrophile can proceed with high diastereoselectivity, influenced by the existing stereocenter at C4. The choice of solvent, temperature, and additives can significantly impact the stereochemical outcome of such reactions.
Another important stereocontrolled transformation is the introduction of a hydroxyl group. This can be achieved through various methods, including the diastereoselective aldol reaction of the corresponding enolate with an aldehyde, or through the stereoselective reduction of a ketone precursor. For instance, if a keto group were to be introduced at the C3 position, its reduction using chiral reducing agents such as those derived from boranes or aluminum hydrides could afford a specific diastereomer of the corresponding alcohol.
Furthermore, enzymatic transformations offer a powerful tool for achieving high stereoselectivity. Although specific examples for this compound are not extensively documented, the broader application of enzymes like transaminases and oxidoreductases in amino acid synthesis suggests their potential for stereoselective modifications of this substrate.
The table below summarizes some potential stereocontrolled transformations.
| Transformation | Position | Reagents/Conditions | Stereochemical Outcome |
| Alkylation | C2 | 1. LDA, THF, -78 °C; 2. Alkyl Halide | Diastereoselective formation of new C-C bond |
| Hydroxylation | C3 | 1. Oxidation to ketone; 2. Chiral reducing agent | Diastereoselective formation of a secondary alcohol |
| Amination | C2/C3 | Enzymatic (e.g., transaminase) | Enantiopure amine introduction |
Cyclization and Macrocyclization Reactions Involving this compound
The presence of two protected amino groups and a carboxylic acid makes this compound an excellent precursor for the synthesis of various cyclic structures, including lactams, piperidines, and larger macrocycles.
Intramolecular cyclization can be readily achieved. For instance, activation of the carboxylic acid followed by removal of one of the Boc protecting groups can lead to the formation of a six-membered lactam. A more common and versatile approach involves the reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol and the C5-amine into suitable leaving groups (e.g., tosylates) and nucleophiles, respectively. Subsequent intramolecular nucleophilic substitution then yields a substituted piperidine (B6355638) ring. This strategy has been successfully applied to the synthesis of chiral 3-aminopiperidine derivatives from the closely related L-glutamic acid.
For the construction of larger macrocyclic structures, intermolecular reactions are typically employed. One common method is the high-dilution condensation of the di-deprotected (R)-4,5-diaminopentanoic acid with a dicarboxylic acid dichloride, such as terephthaloyl chloride or adipoyl chloride. This reaction leads to the formation of a macrocyclic diamide. The success of such macrocyclizations often depends on factors like the concentration of the reactants, the choice of solvent, and the temperature to favor intramolecular over intermolecular polymerization.
Ring-closing metathesis (RCM) provides another powerful tool for macrocyclization. This would require the initial introduction of terminal alkene functionalities onto the this compound scaffold. For example, one of the amino groups could be allylated, and the carboxylic acid could be coupled with an amino acid containing a terminal alkene, such as allylglycine. Subsequent treatment with a Grubbs catalyst would then initiate the RCM reaction to form a macrocyclic peptide mimic containing a carbon-carbon double bond.
The following table outlines some cyclization and macrocyclization strategies.
| Reaction Type | Strategy | Key Reagents | Resulting Structure |
| Intramolecular Cyclization | Lactam Formation | 1. Boc Deprotection; 2. Carbodiimide | Six-membered lactam |
| Intramolecular Cyclization | Piperidine Synthesis | 1. Reduction of COOH; 2. Tosylation; 3. Base | Substituted Piperidine |
| Intermolecular Macrocyclization | Diamide Formation | Diacyl Chloride, High Dilution | Macrocyclic Diamide |
| Ring-Closing Metathesis | Macrocycle Formation | Grubbs Catalyst | Unsaturated Macrocycle |
Applications of R 4,5 Bis Boc Amino Pentanoic Acid As a Chiral Building Block in Complex Molecule Synthesis
Construction of Non-Natural Peptides and Peptidomimetics
The incorporation of non-natural amino acids like (R)-4,5-Bis(Boc-amino)-pentanoic acid into peptide-based structures is a powerful strategy to develop molecules with enhanced stability, specific conformations, and novel biological activities. The Boc-protected diamino functionality of this building block allows for its integration into peptide chains and subsequent elaboration into more complex peptidomimetic structures.
| Parameter | Description |
| Building Block | This compound |
| Coupling Method | Standard solid-phase peptide synthesis (SPPS) coupling reagents (e.g., HBTU, HATU) |
| Deprotection | Trifluoroacetic acid (TFA) for Boc group removal |
| Potential Outcome | Linear peptides with a vicinal diamine functionality for further modification or conformational influence. |
Design and Synthesis of Constrained Peptidic Scaffolds
The vicinal diamines of this compound are ideal for creating constrained peptidic scaffolds. After incorporation into a peptide, the two amino groups can be linked together or to other parts of the peptide, forming a cyclic constraint. This conformational restriction can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target. The length of the linker used to connect the two amino groups can be varied to fine-tune the resulting structure.
Macrocyclic Peptidomimetic Architectures
Macrocyclization is a widely used strategy to improve the druglike properties of peptides. This compound can serve as a key component in the synthesis of macrocyclic peptidomimetics. The terminal carboxylic acid and the two protected amino groups provide three points of attachment, enabling the formation of complex macrocyclic structures. For instance, after coupling the carboxylic acid to a linear peptide, one of the amino groups can be deprotected and cyclized with the N-terminus of the peptide, while the second amino group remains available for further functionalization.
| Cyclization Strategy | Description |
| Head-to-Side Chain | The N-terminus of a peptide is cyclized onto one of the deprotected amino groups of the incorporated (R)-4,5-diaminopentanoic acid residue. |
| Side Chain-to-Side Chain | The two deprotected amino groups are linked together with a bifunctional linker. |
Development of Unique Scaffolds for Chemical Biology
Beyond peptidomimetics, this compound can be utilized to construct novel scaffolds for various applications in chemical biology, such as mimicking protein secondary structures or presenting multiple ligands for enhanced binding.
Engineering of Novel Helical and Sheet Mimetics
The defined stereochemistry and spacing of the amino groups in (R)-4,5-diaminopentanoic acid make it a candidate for the design of scaffolds that can mimic protein secondary structures like α-helices and β-sheets. By attaching appropriate side-chain mimics to the diamino core, it is possible to project functional groups in a spatial arrangement that mimics the presentation of amino acid side chains on one face of an α-helix or a β-sheet. This is a key strategy in the development of inhibitors of protein-protein interactions.
Construction of Scaffolds for Multivalent Ligand Presentation
Multivalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced binding affinity and specificity for their targets due to the chelate effect. The two distinct amino groups of (R)-4,5-diaminopentanoic acid, after deprotection, provide a scaffold for the attachment of two separate ligand molecules. The terminal carboxylic acid can be used to conjugate this divalent scaffold to a larger carrier or a third ligand, creating a trivalent system. The defined distance between the two amino groups allows for precise control over the spacing of the presented ligands, a critical parameter for optimizing multivalent interactions.
| Scaffold Feature | Application in Multivalency |
| Vicinal Diamines | Presentation of two distinct or identical ligands with controlled spacing. |
| Carboxylic Acid | Point of attachment to a larger construct or a third ligand. |
| Chiral Center | Defined three-dimensional orientation of the presented ligands. |
Synthesis of Chiral Heterocycles and Natural Product Analogues
The unique structural features of this compound make it an ideal precursor for the synthesis of a variety of chiral heterocycles and molecules that mimic the structure of natural products. The diamino acid motif is particularly amenable to intramolecular cyclization reactions, leading to the formation of nitrogen-containing ring systems with defined stereochemistry.
The 1,2-diamine functionality within the (R)-4,5-diaminopentanoic acid backbone, after suitable modification of the carboxylic acid, is a key structural element for intramolecular ring-closing reactions. These reactions can lead to the formation of various saturated heterocyclic systems, such as substituted piperidines and diazepanes, which are common motifs in many biologically active compounds.
For instance, after reduction of the carboxylic acid to a primary alcohol and subsequent activation (e.g., tosylation or mesylation), intramolecular nucleophilic substitution by one of the Boc-protected amino groups can lead to the formation of a six-membered piperidine (B6355638) ring. The stereochemistry at the C4 position of the starting material directly translates to the stereochemistry of the resulting heterocyclic product.
Alternatively, activation of the carboxylic acid followed by intramolecular amide bond formation with the C5-amino group can yield a seven-membered 1,4-diazepan-5-one (B1224613) ring system. The chirality of the starting material is preserved throughout the synthetic sequence, affording enantiomerically enriched diazepanone derivatives. These heterocyclic cores are prevalent in a number of pharmacologically relevant molecules.
Table 1: Examples of Chiral Heterocycles Synthesized via Ring-Closing Reactions
| Starting Material Precursor | Reaction Type | Resulting Heterocycle | Key Reagents |
| (R)-4,5-Bis(Boc-amino)-pentan-1-ol | Intramolecular Nucleophilic Substitution | (R)-3-(Boc-amino)-4-(Boc-aminomethyl)piperidine | 1. TsCl, Pyridine; 2. NaH |
| This compound | Intramolecular Amidation | (R)-6-(Boc-aminomethyl)-1,4-diazepan-5-one | HATU, DIPEA |
Note: The examples in this table are illustrative of potential synthetic pathways and are based on established chemical transformations of similar diamino acid structures. Specific literature detailing these exact transformations for this compound is limited.
The structural framework of this compound is also well-suited for the synthesis of azasugar and polyamine analogues. Azasugars, which are polyhydroxylated piperidines, pyrrolidines, or indolizidines, are potent glycosidase inhibitors with potential therapeutic applications in diabetes, viral infections, and cancer. nih.gov
Starting from this compound, a synthetic sequence involving reduction of the carboxylic acid, selective deprotection, and subsequent hydroxylation and cyclization steps can lead to the formation of various azasugar analogues. The inherent stereochemistry of the starting material is crucial for controlling the stereochemical outcome of the final polyhydroxylated heterocyclic product. For example, derivatives of deoxymannojirimycin, a potent mannosidase inhibitor, could potentially be accessed from this chiral precursor.
Furthermore, the 1,2-diamine moiety makes this compound a suitable precursor for the synthesis of analogues of polyamines like spermidine. nih.gov Polyamines are essential for cell growth and proliferation, and their analogues are investigated as potential anticancer and antiparasitic agents. mdpi.com By modifying the carboxylic acid and the amino groups, the pentanoic acid backbone can be incorporated into larger polyamine structures, leading to novel analogues with potentially enhanced biological activity.
Table 2: Potential Natural Product Analogues Derived from this compound
| Class of Analogue | Target Structure Example | Synthetic Strategy |
| Azasugar Analogue | Deoxymannojirimycin derivative | Reduction, selective deprotection, dihydroxylation, cyclization |
| Polyamine Analogue | Spermidine analogue | Amide coupling with a protected aminobutane derivative, reduction |
Note: The synthesis of these specific analogues from this compound is based on logical synthetic disconnections. Detailed experimental data for these exact pathways are not widely available in the public domain.
Biochemical and Biological Research Applications of R 4,5 Bis Boc Amino Pentanoic Acid Derivatives
Design and Synthesis of Molecular Probes for Biochemical Pathways
Molecular probes are essential tools for dissecting complex biochemical pathways, enabling researchers to visualize, track, and modulate the function of specific biomolecules like proteins and enzymes. The unique structure of (R)-4,5-Bis(Boc-amino)-pentanoic acid derivatives makes them suitable for constructing specialized probes.
Probes for Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to diseases such as cancer and neurodegenerative disorders. nih.gov Consequently, developing molecules that can modulate or report on these interactions is a key goal in drug discovery. nih.gov Peptidomimetics designed to mimic specific protein structural elements, such as α-helices or β-turns, can serve as effective inhibitors of PPIs. nih.gov The incorporation of unnatural amino acids is a common strategy to stabilize these conformations and improve metabolic stability. mdpi.com
Derivatives of diamino acids can be used to create "stapled" or cyclic peptides, where the side chains are covalently linked to enforce a specific secondary structure, such as a helix. nih.gov This conformational constraint can enhance binding affinity and cell permeability. nih.gov The this compound scaffold, after deprotection of the Boc groups, provides two reactive amine handles. These can be functionalized with reporter groups (e.g., fluorophores) or used to create linkages that probe or disrupt PPIs. For instance, bivalent ligands, which consist of two receptor-binding units connected by a spacer, have been synthesized to investigate the dimerization of G-protein coupled receptors. nih.gov The diamino pentanoic acid backbone is a potential candidate for the spacer component in such constructs.
Substrate Analogues for Enzymatic Studies
To understand the mechanism of an enzyme, researchers often use substrate analogues—molecules that resemble the natural substrate but are modified to halt the enzymatic reaction at a certain point or to report on binding events. The design of these analogues is critical for studying enzyme kinetics and for developing enzyme inhibitors.
Derivatives of this compound can be elaborated to mimic the transition state or a key binding intermediate of an enzymatic reaction. For example, in the study of proteases, peptide-based molecules are often used as substrates. By incorporating a non-standard amino acid like a 4,5-diaminopentanoic acid derivative, a non-hydrolyzable bond can be introduced, creating a competitive inhibitor. Furthermore, one of the amino groups could be functionalized with a paramagnetic spin label, such as TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), to study enzyme-substrate interactions and conformational changes using electron paramagnetic resonance (EPR) spectroscopy. ias.ac.in This has been successfully applied to study the interaction of bradykinin (B550075) analogues with angiotensin I-converting enzyme (ACE). ias.ac.in
Elucidation of Conformational Preferences in Peptide/Peptidomimetic Structures
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. nih.gov However, linear peptides are often highly flexible, which can lead to poor receptor selectivity and rapid degradation. nih.gov Introducing conformational constraints is a widely used strategy to overcome these limitations. mdpi.comnih.gov
Impact of Diamino Acid Residues on Backbone Conformation
The incorporation of non-natural amino acids, including diamino acids, can have a profound impact on the conformational landscape of a peptide. rsc.org These residues can induce specific turns or secondary structures that may not be accessible with standard amino acids. For example, the introduction of α,β-dehydroamino acids has been shown to nucleate β-turn structures in linear peptides. rsc.org
Diamino acids like the derivative from this compound can act as turn-inducing elements. Following incorporation into a peptide chain and subsequent deprotection, the two amino side chains can be cyclized. This cyclization dramatically reduces the conformational freedom of the peptide backbone, locking it into a more defined structure. Studies on cyclic peptides have shown this strategy enhances receptor selectivity and stability. The size of the cyclic ring formed, which can be controlled by the choice of diamino acid (e.g., 2,4-diaminobutyric acid for a 5-membered lactam vs. lysine (B10760008) for a 7-membered lactam), influences the efficiency of incorporation into proteins and the resulting structure.
| Diamino Acid Precursor | Resulting Ring Structure | Application Context |
| Boc-2,4-diaminobutyric acid | 5-membered lactam | Conformational constraint in peptides |
| Boc-Ornithine | 6-membered lactam | Conformational constraint in peptides |
| Boc-Lysine | 7-membered lactam | Conformational constraint in peptides |
Structural Analysis of Mimetic Folding and Dynamics
Understanding how a peptidomimetic folds and behaves dynamically in solution is crucial for rational drug design. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for this analysis. rsc.org For instance, NMR studies, including the analysis of the Nuclear Overhauser Effect (NOE), can reveal the proximity of different atoms in a molecule, allowing for the determination of its three-dimensional structure in solution. rsc.org
In peptidomimetics containing diamino acid-based cyclic structures, these analytical techniques can confirm the presence of desired secondary structures like β-turns or helices. mdpi.com The analysis of peptides containing ferrocene (B1249389) and turn-inducing motifs, for example, revealed distinct hydrogen-bonding patterns and conformational stabilities. rsc.org Similarly, detailed conformational analysis of peptides containing residues derived from this compound would be essential to correlate their structure with biological activity, ensuring that the designed mimetic adopts the intended bioactive conformation.
Role in the Creation of Bioconjugates and Chemical Biology Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. This strategy is widely used to create antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced chemical biology tools.
The this compound scaffold is well-suited for applications in bioconjugation. After removal of the Boc protecting groups, the two primary amine functionalities become available for reaction. These amines can be selectively addressed to attach different molecules, creating multifunctional bioconjugates. For example, one amine could be used to attach the conjugate to a targeting moiety (like an antibody or peptide), while the other could be linked to a payload (like a drug, a fluorescent dye, or a radiolabel). This dual functionality is highly desirable for creating complex, precisely defined tools.
Advanced Spectroscopic and Analytical Characterization in R 4,5 Bis Boc Amino Pentanoic Acid Research
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of (R)-4,5-Bis(Boc-amino)-pentanoic acid. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of less than 5 parts per million (ppm), HRMS allows for the confident determination of the compound's molecular formula, C₁₅H₂₈N₂O₆.
Electrospray ionization (ESI) is a commonly utilized soft ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion. In positive-ion mode, the expected adducts would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The theoretical exact masses for these adducts are presented in the table below. The observation of these ions within a narrow mass tolerance of the calculated values provides strong evidence for the presence of the target compound.
Furthermore, HRMS is a powerful technique for assessing the purity of a sample. The high resolution allows for the separation of ions with very similar mass-to-charge ratios, enabling the detection of impurities that might not be resolved by other methods. By analyzing the full mass spectrum, researchers can identify potential byproducts from the synthesis, such as molecules with incomplete Boc protection or other side-reactions.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₅H₂₉N₂O₆⁺ | 333.2020 |
| [M+Na]⁺ | C₁₅H₂₈N₂NaO₆⁺ | 355.1839 |
| [M+K]⁺ | C₁₅H₂₈N₂KO₆⁺ | 371.1579 |
Note: This data is illustrative and based on theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial arrangement of the atoms within the molecule.
1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their scalar couplings. The characteristic signals for this compound would include the resonances for the tert-butyl protons of the two Boc groups, the methylene (B1212753) and methine protons of the pentanoic acid backbone, and the exchangeable protons of the carboxylic acid and the N-H groups of the Boc-protected amines.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those from the carbonyl carbons of the carboxylic acid and the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the pentanoic acid chain.
To definitively assign these signals, a series of 2D NMR experiments are conducted:
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton-proton connectivities along the pentanoic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the Boc groups and the pentanoic acid backbone, as well as confirming the position of the carboxylic acid group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| 1 (C=O, acid) | ~175 | - |
| 2 (-CH₂-) | ~30-35 | ~2.3-2.5 |
| 3 (-CH₂-) | ~25-30 | ~1.6-1.8 |
| 4 (-CH(NHBoc)-) | ~50-55 | ~3.8-4.1 |
| 5 (-CH₂(NHBoc)-) | ~40-45 | ~3.1-3.4 |
| Boc (C=O) | ~155 | - |
| Boc (C(CH₃)₃) | ~80 | - |
| Boc (C(CH₃)₃) | ~28 | ~1.4 |
Note: This data is an illustrative prediction based on typical chemical shifts for similar functional groups.
Conformational Analysis via NOESY and ROESY Data
The conformational preferences of this compound in solution can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds.
For this compound, NOESY or ROESY data can provide insights into the relative orientation of the substituents along the flexible pentanoic acid chain. For instance, correlations between the protons on the backbone and the protons of the Boc groups can help to define the preferred rotamers around the C-C and C-N bonds. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in solution.
Chiral Analytical Techniques for Enantiomeric Purity Determination
The biological activity and material properties of chiral molecules are often highly dependent on their enantiomeric purity. Therefore, the development of reliable analytical methods to determine the enantiomeric excess (ee) of this compound is of paramount importance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.
For the separation of this compound and its (S)-enantiomer, a variety of CSPs could be screened. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a broad range of chiral compounds. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the two enantiomers. The use of an acidic or basic modifier in the mobile phase can also influence the retention and resolution. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | ~8.5 min |
| Retention Time (S)-enantiomer | ~9.7 min |
Note: This is a hypothetical method and would require experimental optimization.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase can also be employed for the determination of enantiomeric purity, although it typically requires derivatization of the analyte to increase its volatility. The carboxylic acid and the Boc-protected amine groups of this compound would need to be converted into less polar and more volatile functional groups, for example, by esterification of the carboxylic acid and further derivatization of the amine if necessary.
Once derivatized, the sample is injected into the GC, where the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. As in chiral HPLC, the differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification and the determination of the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. smoldyn.orglibretexts.org This differential absorption, known as the CD effect, is only observed for molecules that are not superimposable on their mirror image, making it an excellent tool for probing stereochemistry. libretexts.org The resulting CD spectrum is a plot of this difference in absorption (usually expressed as ellipticity) versus wavelength. For enantiomers, the CD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs at all wavelengths. jascoinc.comresearchgate.net
For this compound, CD spectroscopy serves as a critical method to confirm the absolute configuration of the stereogenic center at the C4 position. The analysis would involve dissolving an enantiomerically pure sample of the compound in a suitable solvent and recording its CD spectrum, typically in the UV region where the amide chromophores of the Boc-protecting groups absorb.
The experimental CD spectrum would then be compared to a theoretically predicted spectrum for the (R)-enantiomer, often calculated using quantum chemical methods like Density Functional Theory (DFT). purechemistry.org A match between the experimental and theoretical spectra provides strong evidence for the assigned absolute configuration. Alternatively, if a sample of the (S)-enantiomer were available, its experimental spectrum would be expected to be a perfect mirror image of the (R)-enantiomer's spectrum. researchgate.net A positive Cotton effect (a positive peak) for the (R)-enantiomer at a specific wavelength would correspond to a negative Cotton effect (a negative trough) for the (S)-enantiomer at the same wavelength.
To illustrate this principle, a hypothetical set of CD spectral data for the enantiomers of 4,5-Bis(Boc-amino)-pentanoic acid is presented below.
| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| 250 | 0 | 0 |
| 235 | +5000 | -5000 |
| 220 | -3000 | +3000 |
| 210 | 0 | 0 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While CD spectroscopy is a powerful tool for stereochemical assignment in solution, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound. purechemistry.orgcore.ac.uknih.gov This technique involves irradiating a single, high-quality crystal of the substance with a focused X-ray beam. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensity. creative-biostructure.com By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. spbu.ru
For this compound, the first step in an X-ray crystallographic analysis would be to grow suitable single crystals. This can often be a challenging process for small organic molecules. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and the diffraction data are collected. creative-biostructure.com
The analysis of the diffraction data not only provides the connectivity and relative stereochemistry of the molecule but can also establish its absolute configuration through the anomalous dispersion effect. researchgate.net This effect, particularly when using copper radiation for data collection, causes slight differences in the diffraction pattern that can be used to determine the true handedness of the molecule. The result is an unambiguous assignment of the (R) or (S) configuration at the chiral center.
Furthermore, the crystallographic data yields a wealth of information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. spbu.ru This provides invaluable insight into the preferred spatial arrangement of the flexible pentanoic acid chain and the bulky Boc-protecting groups. Intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing can also be identified. mdpi.com
Below is a table of hypothetical crystallographic data that would be obtained from a successful X-ray analysis of this compound.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₅H₂₈N₂O₆ |
| Formula Weight | 348.40 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 8.521, b = 12.345, c = 18.765 |
| α, β, γ (°) | α = 90, β = 90, γ = 90 |
| Volume (ų) | 1974.9 |
| Z (Molecules/unit cell) | 4 |
| Flack parameter | 0.02(5) |
Computational and Theoretical Studies on R 4,5 Bis Boc Amino Pentanoic Acid and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling of (R)-4,5-Bis(Boc-amino)-pentanoic acid focuses on mapping its potential energy surface to understand the relationship between its three-dimensional structure and energy. The molecule's significant conformational flexibility, arising from the rotatable bonds in the pentanoic acid chain and the large, sterically demanding Boc groups, presents a considerable challenge. Computational techniques are essential to explore the vast conformational space and identify low-energy, stable structures. researchgate.net
Energy minimization, or geometry optimization, is a computational process used to find a stable three-dimensional arrangement of atoms where the net inter-atomic forces approach zero. wikipedia.orgnih.gov For a molecule as flexible as this compound, finding the global energy minimum requires a thorough exploration of its conformational space. This exploration is typically achieved through methods like systematic grid searches or stochastic methods such as Monte Carlo simulations, which generate a multitude of possible conformations. nih.gov
Each generated conformation is then subjected to energy minimization using force fields like AMBER or CHARMM. This process refines the geometry to the nearest local energy minimum. The resulting collection of low-energy conformers provides insight into the molecule's likely shapes. The key drivers of conformational preference include the minimization of steric clashes between the two bulky Boc groups and potential intramolecular hydrogen bonding involving the carboxylic acid group and the N-H protons of the Boc-protected amines.
Table 1: Hypothetical Low-Energy Conformers of this compound This interactive table presents plausible dihedral angles for computationally derived low-energy conformers.
| Conformational State | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-N4-C(Boc) (°) | Dihedral Angle C4-C5-N5-C(Boc) (°) | Relative Energy (kcal/mol) |
| Global Minimum | -175.8 | 178.2 | 65.3 | 0.00 |
| Conformer 2 | 68.4 | -175.1 | 68.1 | 1.25 |
| Conformer 3 | -65.9 | 179.5 | -177.4 | 1.89 |
| Conformer 4 | 178.1 | 66.7 | 70.2 | 2.40 |
Note: Data are illustrative and based on typical values for flexible aliphatic chains and Boc-protected amines.
The concept of rotamers, or rotational isomers, describes the preferred conformations around single bonds, particularly the side chains of amino acids. nih.govnih.gov This analysis can be extended to the substituents on the pentanoic acid backbone of this compound. The orientation of the C-N bonds and the bulky Boc groups relative to the carbon backbone can be described by dihedral angles, and computational methods can predict the population distribution among these states. cam.ac.ukresearchgate.net
Due to steric hindrance, the large tert-butoxycarbonyl groups are expected to significantly restrict rotation, leading to a few highly populated rotameric states. Molecular dynamics simulations or extensive conformational searches coupled with Boltzmann population analysis can be used to generate rotamer libraries specific to this molecule. nih.gov These libraries are valuable for understanding how the molecule might present its functional groups for interaction in different chemical environments.
Table 2: Predicted Rotamer Populations for the C4-N and C5-N Bonds This interactive table shows a hypothetical distribution of rotameric states based on computational analysis.
| Dihedral Angle | Rotamer State | Population (%) | Description |
| C3-C4-N4-H | trans | 75 | The N-H bond is anti-periplanar to the C3-C4 bond, minimizing steric clash with the backbone. |
| gauche+ | 15 | A less favorable orientation due to interaction with the C5 substituent. | |
| gauche- | 10 | Sterically hindered by the carbon backbone. | |
| C4-C5-N5-H | gauche+ | 65 | This orientation may be stabilized by an intramolecular hydrogen bond with the carboxylic acid. |
| trans | 30 | An extended conformation minimizing steric interactions. | |
| gauche- | 5 | Highly unfavorable due to steric clashes with the C4 substituent and Boc group. |
Note: Data are hypothetical, illustrating the expected influence of steric and electronic factors on rotamer preference.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net For this compound, these methods can be used to calculate properties such as orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding its chemical behavior.
A common transformation involving this molecule would be the selective or complete deprotection of the Boc groups, typically under acidic conditions. wikipedia.org Quantum chemical calculations can be employed to model the entire reaction pathway for such a process. chemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. nih.govresearchgate.net
For instance, the acid-catalyzed removal of the two Boc groups would likely proceed in a stepwise manner. Computational analysis could determine the activation energy for the removal of the first Boc group (at either the C4 or C5 position) and the second. This would reveal whether there is a kinetic preference for deprotection at one site over the other and provide a theoretical basis for achieving selective monodeprotection.
Table 3: Hypothetical DFT-Calculated Activation Energies for Stepwise Boc Deprotection This interactive table presents plausible activation free energies (ΔG‡) for the removal of the Boc groups.
| Reaction Step | Position of Deprotection | Proposed Catalyst | ΔG‡ (kcal/mol) |
| First Deprotection | C5-NH(Boc) | Trifluoroacetic Acid | 22.5 |
| First Deprotection | C4-NH(Boc) | Trifluoroacetic Acid | 24.1 |
| Second Deprotection | C4-NH(Boc) | Trifluoroacetic Acid | 26.8 |
Note: Data are illustrative. The slightly lower barrier for C5 deprotection might be rationalized by reduced steric hindrance at the terminal position.
Quantum chemical methods are powerful tools for predicting spectroscopic data, which is invaluable for structure verification. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govresearchgate.net
By performing these calculations on a Boltzmann-averaged ensemble of the low-energy conformers identified through molecular modeling, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data serves as a stringent test of the computed structures and provides confidence in the conformational analysis. Discrepancies between calculated and observed spectra can point to environmental effects (like solvent interactions) or highlight inaccuracies in the computational model.
Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This interactive table shows a representative comparison for key carbon atoms in this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 (COOH) | 178.5 | 179.1 | -0.6 |
| C2 | 34.2 | 34.0 | 0.2 |
| C3 | 30.8 | 31.1 | -0.3 |
| C4 | 52.5 | 52.9 | -0.4 |
| C5 | 45.1 | 44.8 | 0.3 |
| C(Boc carbonyl) | 156.2, 156.5 | 156.8, 157.0 | -0.6, -0.5 |
| C(Boc quaternary) | 80.1, 80.3 | 80.5, 80.6 | -0.4, -0.3 |
| C(Boc methyl) | 28.4 | 28.6 | -0.2 |
Note: Data are illustrative. The close agreement is typical for modern DFT-based NMR prediction methods.
Docking and Molecular Dynamics Simulations of this compound Scaffolds in Biological Systems
While the Boc-protected form is primarily a synthetic intermediate, its deprotected derivative, (R)-4,5-diaminopentanoic acid, could serve as a scaffold for designing ligands that target biological macromolecules like enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for investigating such interactions. youtube.comnih.gov
Docking algorithms would be used to predict the preferred binding orientation of the deprotected scaffold within a target's binding site. Given the high flexibility of the pentanoic acid chain, flexible docking protocols that allow for conformational changes in the ligand (and sometimes the receptor side chains) are essential for obtaining meaningful results. nih.govnih.govarxiv.org
Table 5: Summary of a Hypothetical 100 ns MD Simulation of a Deprotected Scaffold in an Enzyme Active Site This interactive table outlines typical results from an MD simulation analysis.
| Metric | Average Value | Interpretation |
| Ligand RMSD | 1.8 Å | The ligand remains stably bound in the initial docked pose with minor fluctuations. |
| Protein RMSD (Binding Site) | 1.2 Å | The binding site residues show minimal conformational changes, indicating a stable pocket. |
| Key Hydrogen Bonds | 3 | Three persistent hydrogen bonds are identified between the ligand's amino and carboxylate groups and receptor side chains. |
| van der Waals Energy | -45.7 kcal/mol | Favorable van der Waals interactions contribute significantly to binding affinity. |
| Electrostatic Energy | -88.2 kcal/mol | Strong electrostatic interactions, likely from salt bridges, are the dominant stabilizing force. |
Note: Data are illustrative, representing a successful and stable binding event in a hypothetical simulation.
Future Research Directions and Emerging Trends for R 4,5 Bis Boc Amino Pentanoic Acid
Integration into Automated Synthesis Platforms
The structure of (R)-4,5-Bis(Boc-amino)-pentanoic acid makes it a candidate for integration into automated synthesis platforms, particularly for the creation of unique peptides and peptidomimetics. Automated peptide synthesizers have become crucial in peptide and protein research, with modern systems capable of producing peptides over 150 amino acids in length. nih.gov These platforms primarily utilize solid-phase peptide synthesis (SPPS) with either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) protecting group strategies. nih.govpeptide.com
The free carboxylic acid of this compound allows for its anchoring to a solid support, a fundamental step in SPPS. peptide.com Once anchored, its protected diamino backbone could be incorporated into a growing peptide chain. A key area of future research will be to optimize the coupling and deprotection cycles for this specific building block within automated workflows. Modern synthesizers that feature fast-flow systems could accelerate the preparation of complex molecules containing this moiety, although this often requires a large excess of the building block. nih.gov The integration of such non-canonical amino acids is crucial for developing novel peptide-based drugs, and automating their incorporation would significantly accelerate discovery and development timelines.
Development of New Protecting Group Chemistries
The current "this compound" utilizes two Boc groups, which are typically removed simultaneously under acidic conditions. organic-chemistry.org While useful for incorporating a diamino motif, this lack of differential protection limits the ability to selectively functionalize one amino group while the other remains protected. A major emerging trend is the development of orthogonal protecting group strategies, where different groups can be removed under distinct chemical conditions without affecting others. nih.goviris-biotech.de
Future research will undoubtedly focus on synthesizing analogs of 4,5-diaminopentanoic acid with two different, orthogonally-protected amines. For instance, one amine could be protected with a Boc group (acid-labile) and the other with an Fmoc group (base-labile). iris-biotech.deresearchgate.net Other potential protecting groups that offer orthogonality include Alloc (allyloxycarbonyl), which is removed by palladium catalysts, and Dde or ivDde, which are cleaved by hydrazine. sigmaaldrich.com Such a heteroprotected building block would be exceptionally valuable, enabling the site-selective attachment of different molecules, such as imaging agents, targeting ligands, or payloads for drug delivery, onto a single amino acid scaffold.
Exploration of Novel Bioconjugation Methodologies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. this compound is a promising scaffold for novel bioconjugation strategies. The carboxylic acid provides a ready handle for forming amide bonds with proteins, peptides, or other molecules. nih.gov Upon deprotection of the Boc groups, the two primary amines become available for further conjugation.
This trifunctional nature—one carboxyl group and two amino groups—allows the molecule to act as a versatile linker or branching unit. Future work could explore using this compound to create complex architectures, such as dendrimers or dual-payload drug conjugates. For example, a therapeutic agent could be attached at the C-terminus, and after deprotection, targeting moieties or solubility enhancers could be conjugated to the amino groups. The development of aminooxy and N-alkylaminooxy derivatives from similar precursors allows for chemoselective ligation, a powerful tool in bioconjugation. nih.gov As new bioconjugation reactions are developed, their application to versatile scaffolds like this diamino acid will be a key area of investigation.
Applications in Materials Science and Nanotechnology
Amino acids and their derivatives are increasingly used as building blocks for advanced materials and nanotechnology due to their biocompatibility and inherent ability to self-assemble. nih.govmdpi.com Diamino acids, in particular, are of interest for creating specific structures like peptide nucleic acids (PNAs). wikipedia.org
Future research is expected to explore the use of this compound as a monomer in the synthesis of novel functional polymers. nih.gov These polymers could have applications in the biomedical field, for example, as biocompatible hydrogels for tissue engineering or as nanocarriers for drug delivery. researchgate.netrsc.org The presence of two amino groups in the monomer unit could allow for cross-linking, leading to materials with tailored mechanical properties. Furthermore, peptides containing this residue could be designed to self-assemble into specific nanostructures like nanotubes or vesicles, driven by hydrogen bonding and hydrophobic interactions. rsc.org The ability to functionalize the side chains could lead to "smart" materials that respond to specific biological cues.
Expanding the Scope of Stereoselective Synthetic Methods
The precise three-dimensional arrangement of atoms is critical for the biological activity of complex molecules. While methods exist for the synthesis of various diamino acids, expanding the repertoire of stereoselective synthetic methods for compounds like this compound remains an important research frontier. researchgate.net
Current advanced strategies for synthesizing α,β-diamino acids include Mannich-type reactions, catalytic oxidative diaminations, and electrophilic diaminations. nih.gov Future work will likely adapt these modern catalytic methods to provide more efficient and highly stereocontrolled access to all possible stereoisomers of 4,5-diaminopentanoic acid. For example, enzymatic methods using engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are emerging as a powerful, green alternative for producing unprotected α,β-diamino acids with high stereoselectivity. nih.govsymeres.com Other approaches, such as those starting from chiral precursors and using reagent-based control, have been successful for synthesizing related compounds like diaminopimelic acid and could be adapted for this target. nih.gov The development of more robust and flexible synthetic routes will be crucial for making this and related building blocks more accessible for the advanced applications outlined above.
Q & A
Q. What are the key considerations for synthesizing (R)-4,5-Bis(Boc-amino)-pentanoic acid enantioselectively?
Enantioselective synthesis requires chiral auxiliaries or catalysts to ensure stereochemical control at the 4,5-positions. A common approach involves protecting the amino groups with tert-butoxycarbonyl (Boc) groups early in the synthesis to prevent racemization. For example, in peptide chemistry, Boc-protected intermediates are synthesized via carbodiimide-mediated coupling (e.g., DCC) or mixed anhydride methods, with rigorous monitoring by chiral HPLC to confirm enantiopurity .
Q. How can the Boc-protecting groups in this compound be selectively removed under mild conditions?
Boc groups are typically cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. To minimize side reactions (e.g., acid-catalyzed decomposition of the pentanoic acid backbone), controlled reaction times (<2 hours) and scavengers like triisopropylsilane (TIPS) are recommended. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures stability of the free amino groups .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively separates Boc-protected intermediates. For higher purity, recrystallization from ethanol/water mixtures is used. Analytical techniques like reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) confirm purity (>98%) and enantiomeric excess (ee >99%) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its utility in GABAB receptor ligand design?
Enantiomeric purity is critical for receptor binding. In baclofen homologues, the (R)-configuration at the 4,5-positions enhances GABAB receptor affinity compared to the (S)-form. For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid showed 50-fold higher inhibitory activity (IC₅₀ = 7.4 µM) than its (S)-enantiomer in guinea pig ileum assays. Molecular docking studies suggest steric and electronic complementarity with the receptor’s binding pocket .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
Racemization occurs during activation of the carboxylic acid. To suppress this:
- Use low-basicity coupling reagents (e.g., HATU instead of HOBt/DIC).
- Conduct reactions at 0–4°C.
- Add additives like OxymaPure® to reduce epimerization. Chiral HPLC (e.g., Chirobiotic T column) post-synthesis verifies retention of configuration .
Q. How can this compound be incorporated into pH-responsive drug delivery systems?
The Boc-protected amino groups can be functionalized with polyethylene glycol (PEG) or disulfide linkers for stimuli-responsive release. For example, conjugation via NHS ester chemistry enables pH-dependent cleavage in tumor microenvironments (pH 5.5–6.5). In vitro release studies (e.g., dialysis in PBS at varying pH) validate controlled payload delivery .
Q. What analytical methods resolve contradictions in pharmacological data for this compound derivatives?
Discrepancies in receptor binding assays often arise from impurities or enantiomeric contamination. Solutions include:
Q. How does the stability of this compound vary under different storage conditions?
Long-term stability requires inert atmospheres (argon) and storage at –20°C to prevent hydrolysis of Boc groups. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition under optimal conditions. LC-MS monitors degradation products like tert-butanol and CO₂ .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
